molecular formula C6H14N4 B13104387 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole

Cat. No.: B13104387
M. Wt: 142.20 g/mol
InChI Key: MSDFYTLHWMGBAM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C6H14N4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel, erbium triflate). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole is unique due to its specific hydrazinyl and propyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H14N4

Molecular Weight

142.20 g/mol

IUPAC Name

(1-propyl-4,5-dihydroimidazol-2-yl)hydrazine

InChI

InChI=1S/C6H14N4/c1-2-4-10-5-3-8-6(10)9-7/h2-5,7H2,1H3,(H,8,9)

InChI Key

MSDFYTLHWMGBAM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN=C1NN

Origin of Product

United States

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